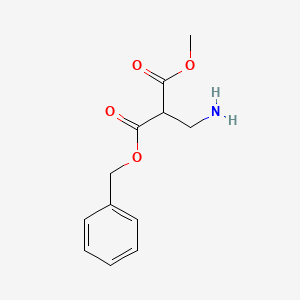
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the dichlorophenoxy and quinolinyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
-
Step 1: Preparation of 2,6-Dichlorophenol
Reagents: Phenol, Chlorine gas
Conditions: The reaction is carried out in the presence of a catalyst such as ferric chloride at elevated temperatures.
Reaction: Phenol is chlorinated to produce 2,6-dichlorophenol.
-
Step 2: Synthesis of Quinolinyl Intermediate
Reagents: Aniline, Glycerol, Sulfuric acid
Conditions: The reaction is conducted under reflux conditions.
Reaction: Aniline undergoes cyclization to form the quinoline ring.
-
Step 3: Coupling Reaction
Reagents: 2,6-Dichlorophenol, Quinolinyl intermediate, Trifluoromethanesulfonic anhydride
Conditions: The reaction is performed in an inert atmosphere, typically using a solvent like dichloromethane.
Reaction: The dichlorophenoxy and quinolinyl groups are coupled together in the presence of trifluoromethanesulfonic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, Hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced forms of the compound
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent like ethanol or methanol
Products: Substituted derivatives
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need strong oxidizing agents and acidic conditions, while reduction reactions often require anhydrous conditions and strong reducing agents.
科学的研究の応用
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis to introduce dichlorophenoxy and quinolinyl groups into target molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,6-Dichlorophenol: A simpler compound with similar dichlorophenoxy functionality.
Quinoline: A basic structure that forms part of the quinolinyl group in the compound.
Trifluoromethanesulfonic anhydride: A reagent used in the synthesis of the compound.
Uniqueness
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is unique due to the combination of dichlorophenoxy and quinolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H8Cl2F3NO4S |
|---|---|
分子量 |
438.2 g/mol |
IUPAC名 |
[2-(2,6-dichlorophenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H8Cl2F3NO4S/c17-11-2-1-3-12(18)15(11)25-14-7-4-9-8-10(5-6-13(9)22-14)26-27(23,24)16(19,20)21/h1-8H |
InChIキー |
MFIMNOOJDFUILK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)





